molecular formula C10H11FO2 B14412410 Ethyl 4-(fluoromethyl)benzoate CAS No. 86239-04-5

Ethyl 4-(fluoromethyl)benzoate

Cat. No.: B14412410
CAS No.: 86239-04-5
M. Wt: 182.19 g/mol
InChI Key: KZWSSLGYISINFE-UHFFFAOYSA-N
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Description

Ethyl 4-(fluoromethyl)benzoate is an aromatic ester featuring a fluoromethyl (-CH2F) substituent at the para position of the benzoate ring. This compound is of interest in pharmaceutical and materials science due to the unique electronic and steric effects imparted by the fluorine atom. Fluorine’s electronegativity and small atomic radius enhance metabolic stability, lipophilicity, and bioavailability in drug candidates .

Properties

CAS No.

86239-04-5

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

ethyl 4-(fluoromethyl)benzoate

InChI

InChI=1S/C10H11FO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3

InChI Key

KZWSSLGYISINFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(fluoromethyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 4-(fluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(fluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(fluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(fluoromethyl)benzoate involves its interaction with various molecular targets. The fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Ethyl 4-aminobenzoate ()
  • Structure: Contains an amino (-NH2) group instead of fluoromethyl.
  • Synthesis : Prepared via diazotization and coupling reactions, yielding a crystalline product .
  • Reactivity: The amino group is nucleophilic, enabling further functionalization (e.g., azo coupling). In contrast, the fluoromethyl group is less reactive but enhances oxidative stability .
  • Spectroscopy :
    • 1H NMR : Aromatic protons resonate at δ 6.8–8.0 ppm (vs. δ 7.2–8.1 expected for fluoromethyl due to fluorine’s deshielding effect) .
    • IR : Strong C=O stretch at ~1700 cm⁻¹ (common to all esters) .
Ethyl 4-(dimethylamino)benzoate ()
  • Application: Used as a co-initiator in resin cements. Demonstrates higher reactivity (degree of conversion = 75%) compared to 2-(dimethylamino)ethyl methacrylate (55%) due to improved electron-donating capacity .
  • Fluoromethyl Analog : The fluoromethyl group’s electron-withdrawing nature may reduce initiation efficiency but improve thermal stability in polymers.
Ethyl 4-nitrobenzoate ()
  • Structure: Features a nitro (-NO2) group, a strong electron-withdrawing substituent.
  • Reactivity : Undergoes nucleophilic aromatic substitution more readily than fluoromethyl derivatives. Nitro groups reduce ester hydrolysis rates compared to electron-donating groups .
Fluorinated Analogs ()
  • Ethyl 4-[(2-fluorobenzoyl)amino]benzoate and Ethyl 4-[(4-fluorophenyl)sulfonyl]amino benzoate: Fluorine at meta/para positions alters electronic distribution, affecting solubility and bioactivity.

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Key Functional Groups
Ethyl 4-(fluoromethyl)benzoate* ~50–60 (estimated) Moderate in organic solvents -COOEt, -CH2F
Ethyl 4-aminobenzoate 89–91 Soluble in ethanol -COOEt, -NH2
Ethyl 4-(butylamino)benzoate 68–70 Low in water -COOEt, -NH(C4H9)
Ethyl 4-nitrobenzoate 57–59 Low in polar solvents -COOEt, -NO2

*Estimated based on analogs. Fluorine’s electronegativity increases polarity slightly compared to methyl but less than nitro groups.

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